Cas no 61675-52-3 (Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-bis(4-methylphenyl)-)

Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-bis(4-methylphenyl)- structure
61675-52-3 structure
Product Name:Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-bis(4-methylphenyl)-
CAS No:61675-52-3
MF:C53H46N2
MW:710.945753574371
CID:470544
PubChem ID:19891767
Update Time:2025-04-19

Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-bis(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-[4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-diphenylmethyl]phenyl]-N-(4-methylphen
    • 4-methyl-N-[4-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-diphenylmethyl]phenyl]-N-(4-methylphenyl)aniline
    • DTXSID60601052
    • N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
    • 61675-52-3
    • SCHEMBL9631863
    • Benzenamine, 4,4'-(diphenylmethylene)bis[N,N-bis(4-methylphenyl)-
    • Inchi: 1S/C53H46N2/c1-39-15-27-47(28-16-39)54(48-29-17-40(2)18-30-48)51-35-23-45(24-36-51)53(43-11-7-5-8-12-43,44-13-9-6-10-14-44)46-25-37-52(38-26-46)55(49-31-19-41(3)20-32-49)50-33-21-42(4)22-34-50/h5-38H,1-4H3
    • InChI Key: RJGSNPKCEPHVPU-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(=CC=1)N(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 710.36638
  • Monoisotopic Mass: 710.366099476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 10
  • Complexity: 955
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 14.9
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48
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